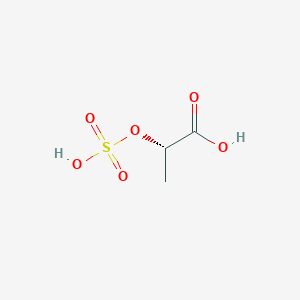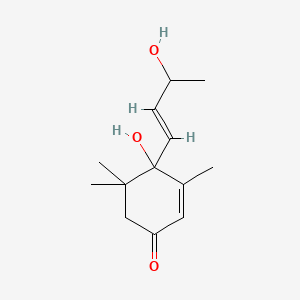
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vomifoliol is a fenchane monoterpenoid that is 3,5,5-trimethylcyclohex-2-en-1-one substituted by a hydroxy and a (1E)-3-hydroxybut-1-en-1-yl group at position 4. It has a role as a plant metabolite.
Scientific Research Applications
- It's involved in the cross-aldol reaction of 3-alkoxy-2-cyclohexen-1-ones with α,β-enals, leading to the synthesis of compounds like 4-(trans-2-butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-ones. These compounds are significant as they are key constituents in tobacco flavor. This synthesis highlights the compound's utility in flavor chemistry and its potential applications in the food and fragrance industry (Torii, Inokuchi, & Ogawa, 1979).
Involvement in Cycloaddition Reactions
The compound also participates in cycloaddition reactions, a cornerstone in organic synthesis for constructing complex molecular architectures:
- It's utilized in the [4+2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with Methyl Acrylate to form 4-Hydroxymethyl-2-Cyclohexen-1-One. Such reactions are pivotal in the construction of cyclic structures which are fundamental in medicinal chemistry and materials science (Kozmin, He, & Rawal, 2003).
Involvement in Structural Studies
Moreover, the compound's derivatives are often the subject of structural and crystallographic studies, which are crucial for understanding chemical reactivity and material properties:
- The crystal and molecular structure of a hydroxy derivative was studied, shedding light on the spatial arrangement of atoms and confirming the presence of specific structural motifs like orthogonal planes formed by atoms around the double bond in the ring (Ueda, Katayama, & Tanaka, 1978).
- Additionally, the crystal structure of a cyclohexanone derivative of 4-hydroxy-4,N,N'-trimethyl-2-(3-nitrophenyl)-6-oxo-1,3-cyclohexanedicarboxamide was determined, providing insights into molecular packing and the orientation of various substituents, which is critical for understanding molecular interactions and reactivity (Ravikumar & Mehdi, 1993).
properties
Product Name |
4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+ |
InChI Key |
KPQMCAKZRXOZLB-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
melting_point |
Mp 113-114 ° |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)
![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)
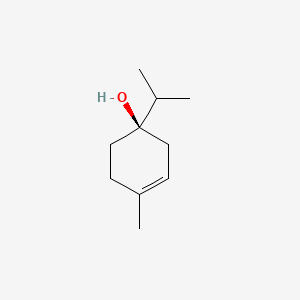
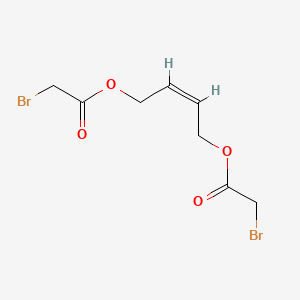
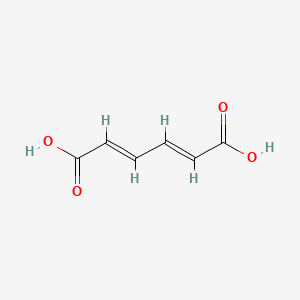
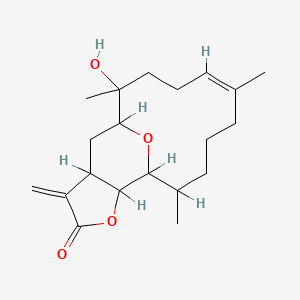
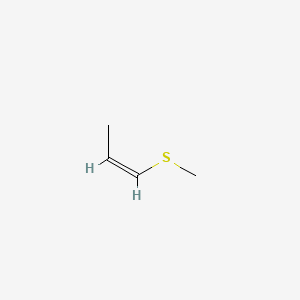
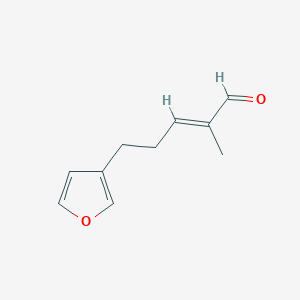
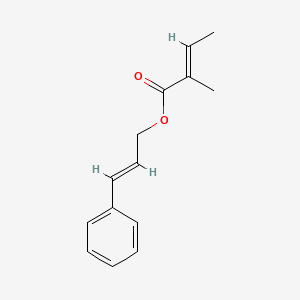
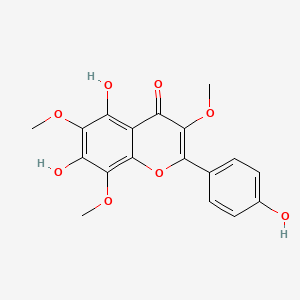
![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)
